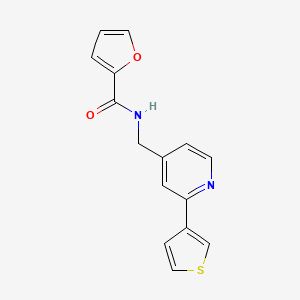

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide

説明

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a thiophene ring at the 2-position and a furan-2-carboxamide moiety via a methylene linker. This hybrid structure combines electron-rich aromatic systems (thiophene and furan) with the pyridine scaffold, which is often associated with bioactivity in medicinal chemistry.

特性

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(14-2-1-6-19-14)17-9-11-3-5-16-13(8-11)12-4-7-20-10-12/h1-8,10H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNVCCBYQMCROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-(thiophen-3-yl)pyridine, which can be synthesized through a Suzuki coupling reaction between 3-thiophenylboronic acid and 2-bromopyridine. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

化学反応の分析

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Thiophene sulfoxide or sulfone derivatives.

Reduction: Amino derivatives if nitro groups are present.

Substitution: Halogenated derivatives of the aromatic rings.

科学的研究の応用

Biological Activities

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide exhibits a range of biological activities that make it a promising candidate for drug development:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, compounds similar to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, indicating their potential as broad-spectrum antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that this compound can stabilize human red blood cell membranes, suggesting anti-inflammatory properties. In vitro assays have shown stabilization percentages ranging from 86.70% to 99.25% in various inflammatory models .

Anticancer Potential

The compound has been evaluated for its anticancer activity, particularly against specific cancer cell lines. For example, derivatives have been reported to induce apoptosis in MCF cell lines and suppress tumor growth in vivo . The structure–activity relationship (SAR) studies indicate that modifications to the thiophene or pyridine rings can enhance potency against cancer cells.

Case Studies

Several case studies have highlighted the efficacy of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide in therapeutic applications:

作用機序

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Frameworks

The compound’s pyridine-thiophene-furan architecture distinguishes it from related molecules:

- 1,4-Dihydropyridines (e.g., AZ331, AZ257): These analogs (e.g., 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridines) share the furan substituent but lack the thiophene-pyridine fusion.

- Furo[2,3-b]pyridines (e.g., MedChemComm derivatives) : These feature fused furan-pyridine systems but replace the thiophene with fluorophenyl or tert-butylcarbamoyl groups, altering electronic properties and steric bulk .

Substituent Effects

- Thiophene vs. Bromophenyl/Thiazolidinone: The thiophene in the target compound provides π-conjugation and sulfur-based polarity, contrasting with bromophenyl () or thiazolidinone (e.g., N-[(2S)-2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide), which introduce halogenated hydrophobicity or a β-lactam-like ring .

- Furan-2-carboxamide vs. Hydrazinyl-oxoethyl () : The carboxamide group in the target enhances hydrogen-bonding capacity compared to hydrazinyl derivatives (e.g., 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide), which may exhibit lower metabolic stability .

Pharmacological Implications (Inferred)

- Carboxamide Positioning : The methylene linker in the target compound may confer conformational flexibility absent in rigid fused systems (e.g., furo[2,3-b]pyridines), affecting receptor binding .

Comparative Data Table

生物活性

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The compound's structure can be defined as follows:

- Chemical Formula : CHNO

- Molecular Weight : 232.25 g/mol

- IUPAC Name : N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide

The presence of the thiophene and pyridine moieties in its structure suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance, a study on thiophene derivatives demonstrated significant cytotoxic effects against human cancer cell lines, particularly K562 leukemia cells . The mechanism involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis.

Antimicrobial Activity

The antimicrobial potential of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide has been explored in several studies. A related compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . This suggests that the compound may possess similar antimicrobial properties.

Anti-inflammatory Effects

Compounds containing furan and thiophene rings have shown promising anti-inflammatory activities. Research indicates that derivatives can inhibit COX enzymes, leading to reduced inflammation in various models . The anti-inflammatory effect was comparable to standard drugs like diclofenac sodium, suggesting therapeutic potential for inflammatory conditions.

Table of Biological Activities

Case Study 1: Anticancer Evaluation

In a controlled study, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide was evaluated for its cytotoxicity against various cancer cell lines. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations. The study concluded that further exploration into the compound's mechanism of action could unveil new therapeutic avenues for cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds. The study utilized both MIC and MBC tests to assess efficacy against a panel of pathogens. Results highlighted that certain derivatives exhibited superior activity compared to traditional antibiotics, indicating their potential as novel antimicrobial agents.

Q & A

Q. What are the key synthetic routes for N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-2-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

- Pyridine Core Formation : Use Hantzsch pyridine synthesis or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents .

- Thiophene Functionalization : Attach the thiophen-3-yl group via coupling reactions (e.g., using boronic acids and Pd catalysts) .

- Carboxamide Linkage : Couple the pyridine-thiophene intermediate with furan-2-carboxylic acid derivatives via acylation or nucleophilic substitution .

- Optimization : Adjust reaction temperature (80–120°C), solvent polarity (DMF, THF), and catalyst loading (e.g., Pd(PPh₃)₄) to improve yields (≥60%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of thiophene, pyridine, and furan moieties .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₅H₁₃N₃O₂S requires m/z 311.0695) .

- X-ray Crystallography : Resolve stereochemical ambiguities and confirm intramolecular interactions (e.g., hydrogen bonding) .

- HPLC-PDA : Assess purity (>95%) and detect byproducts from multi-step syntheses .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test binding affinity to kinases or proteases using fluorescence polarization or FRET-based assays .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

- Microbial Susceptibility : Evaluate antibacterial/antifungal activity via broth microdilution (CLSI guidelines) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling efficiency .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize intermediates and reduce side reactions .

- Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc) or recrystallization (ethanol/water) .

Q. What strategies validate target engagement in biological studies?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells under thermal stress .

- Computational Docking : Use AutoDock Vina to predict binding poses and guide mutagenesis studies .

Q. How can researchers address discrepancies in bioactivity data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC and HRMS to rule out degradation .

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity .

- Assay Standardization : Compare results under identical conditions (e.g., cell density, serum concentration) .

Q. What computational methods predict the compound’s stability under physiological conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation in water/lipid bilayers to assess hydrolysis or oxidation risks .

- DFT Calculations : Predict reactive sites (e.g., furan ring) prone to metabolic degradation .

- pKa Estimation : Use software like MarvinSuite to identify pH-dependent solubility changes .

Q. How do structural modifications (e.g., substituting thiophene with furan) affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., thiophen-2-yl vs. thiophen-3-yl) and compare IC₅₀ values in enzyme assays .

- Electron Density Mapping : Analyze substituent effects on aromatic stacking via DFT or X-ray .

- LogP Measurement : Assess hydrophobicity changes using shake-flask or chromatographic methods .

Q. What experimental controls are essential for reproducibility in pharmacological studies?

- Methodological Answer :

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only groups .

- Blinded Experiments : Randomize compound administration and data analysis to reduce bias .

- Orthogonal Assays : Validate findings with complementary methods (e.g., Western blot + flow cytometry) .

Q. How can researchers resolve contradictory data on the compound’s mechanism of action?

- Methodological Answer :

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify differentially regulated targets .

- Knockout Models : Validate specificity in CRISPR-edited cell lines lacking putative targets .

- Cross-Study Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify consensus mechanisms .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。